2,8-Thianthrenedicarboxylic acid

Description

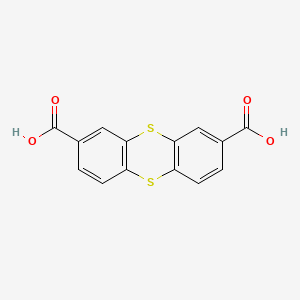

2,8-Thianthrenedicarboxylic acid is a tricyclic aromatic compound featuring two sulfur atoms within its fused benzene ring system, with carboxylic acid groups substituted at the 2- and 8-positions. This structural motif confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science (e.g., metal-organic frameworks), and organic electronics. Characterization typically employs nuclear magnetic resonance (NMR), mass spectrometry, and infrared (IR) spectroscopy to confirm purity and regiochemistry .

Propriétés

IUPAC Name |

thianthrene-2,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPNPRIPIZPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742620 | |

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154341-97-6 | |

| Record name | 2,8-Thianthrenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154341-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene-2,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Precursors

A widely referenced approach involves nucleophilic aromatic substitution using sodium sulfide (Na₂S) and halogenated aromatic precursors. For example, N,N-dimethyl-3,4-dichlorobenzamide undergoes cyclization in the presence of Na₂S, forming the thianthrene core. Subsequent oxidation and carboxylation steps introduce the carboxylic acid groups.

Key Reaction Conditions:

Oxidation and Carboxylation

Post-cyclization, the intermediate undergoes oxidation using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce sulfone groups, followed by carboxylation via carbon dioxide (CO₂) under high pressure.

Cyclocondensation of Dicarboxylic Acid Derivatives

Adipic Acid and Sulfur Oxychloride Route

A patent-pending method for synthesizing structurally analogous thiophene-2,5-dicarboxylic acid provides insights into scalable thianthrene synthesis. While originally designed for thiophenes, this method adapts to thianthrenes by modifying precursors:

Adaptations for Thianthrenes:

-

Replace adipic acid with 3,4-dichlorobenzoic acid derivatives to enable dibenzo-fusion.

-

Optimize sulfur source (e.g., sodium sulfide) for dithiine ring formation.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield and purity through:

Example Workflow:

| Step | Process | Conditions |

|---|---|---|

| 1 | Chlorination | SOCl₂, 90°C, 2 hr |

| 2 | Cyclization | Na₂S, DMF, 100°C |

| 3 | Carboxylation | CO₂, 50 atm, 120°C |

Yield Optimization Data

Comparative studies highlight critical parameters:

| Parameter | Effect on Yield |

|---|---|

| SOCl₂ Molar Ratio | >3:1 reduces unreacted intermediates |

| Reaction Time | >6 hr increases cyclization efficiency |

| Catalyst Loading | 5–10 mol% pyridine optimal |

Emerging Methodologies and Innovations

Analyse Des Réactions Chimiques

Types of Reactions: 2,8-Thianthrenedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Applications De Recherche Scientifique

2,8-Thianthrenedicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.

Mécanisme D'action

The mechanism of action of thianthrene-2,8-dicarboxylic acid is primarily attributed to the presence of the thianthrene moiety. The sulfur atoms in the thianthrene ring contribute to its chemical reactivity and interactions with molecular targets. These interactions can influence various molecular pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Key Research Findings

Synthesis : Thianthrenedicarboxylic acids likely require regioselective coupling strategies, similar to NH2-TPDC synthesis using Pd catalysts .

Isomer Separation : Positional isomers (e.g., 2,7 vs. 2,8) necessitate advanced purification techniques due to co-elution .

Electronic Properties : Sulfur atoms in thianthrene derivatives may enable unique charge-transfer capabilities, advantageous in organic electronics compared to purely carbon-based analogs .

Activité Biologique

2,8-Thianthrenedicarboxylic acid, a sulfur-containing organic compound, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H10O4S2

- Molecular Weight : 306.36 g/mol

- Structure : The compound features a thianthrene core with two carboxylic acid groups at the 2 and 8 positions, which contribute to its reactivity and biological interactions.

This compound operates through several biochemical pathways:

- Electron Donation : The electron-rich structure of thianthrene facilitates its role as an electron donor in various biochemical processes, enhancing its utility in biological applications.

- Fluorescence and Phosphorescence : The compound exhibits unique optical properties, including fluorescence and phosphorescence, which can be leveraged in biological imaging and sensing applications.

- Metal Ion Interaction : It has been shown to interact with metal ions, which is significant for its applications in catalysis and as a chemosensor.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thianthrene compounds exhibit significant antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that thianthrenes may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These effects are likely mediated by their interaction with cellular targets involved in growth regulation .

Case Studies

Several studies have investigated the biological efficacy of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial properties of thianthrene derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) range from 10 to 50 µg/mL, showcasing promising antibacterial activity.

- Anticancer Research :

-

Fluorescent Probes :

- The compound was utilized as a fluorescent probe in live-cell imaging studies. Its ability to emit fluorescence upon binding to specific biomolecules allowed for real-time monitoring of cellular processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thianthrene | Dithiine | Antimicrobial, Anticancer | Basic structural unit for thianthrene derivatives |

| Thiacalixarene | Cyclic tetramer | Limited biological studies | Supramolecular chemistry applications |

| Thianthrenium salts | Organothianthrenium | Catalytic properties | Positively charged sulfur atom enhances reactivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,8-Thianthrenedicarboxylic acid in laboratory settings?

- Methodological Answer : Synthesis of structurally similar dicarboxylic acids often involves multi-step organic reactions, such as cyclization or functional group transformations. For example, spirocyclic compounds (e.g., 2,8-diazaspiro[4.5]decane derivatives) are synthesized using protected intermediates and catalytic coupling reactions . For this compound, a plausible approach could involve thiophene ring functionalization followed by carboxylation under controlled conditions (e.g., using CO₂ or Grignard reagents). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Based on safety data for analogous dicarboxylic acids (e.g., 1,4-Naphthalenedicarboxylic acid), store the compound in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation . Use sealed containers made of chemically resistant materials (e.g., glass or HDPE). Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory during handling. Avoid dust formation by working in a fume hood with local exhaust ventilation .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm the aromatic and carboxyl proton environments, FT-IR to identify carboxyl (-COOH) and thianthrene ring vibrations, and HPLC (with UV detection) for purity assessment . Mass spectrometry (e.g., ESI-MS) can validate the molecular weight, while X-ray crystallography may resolve conformational ambiguities in the solid state .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the reactivity or interactions of this compound in complex systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO/LUMO energies) to predict redox behavior or ligand-binding affinities . Molecular dynamics (MD) simulations are useful for studying solvation effects or interactions with biological targets (e.g., enzymes). Validate computational results with experimental data, such as cyclic voltammetry or crystallographic studies .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the compound's behavior?

- Methodological Answer : Discrepancies between experimental and computational data often arise from solvent effects, impurities, or incomplete conformational sampling. Address these by:

- Repeating experiments under rigorously controlled conditions (e.g., degassed solvents, inert atmosphere) .

- Expanding computational models to include explicit solvent molecules or transition-state analysis .

- Cross-validating with orthogonal techniques (e.g., comparing DFT-predicted IR spectra with experimental data) .

Q. What are the challenges in studying the ecological impact of this compound, and how can they be methodologically addressed?

- Methodological Answer : Ecotoxicity assessments require evaluating biodegradation, bioaccumulation, and aquatic toxicity. Use OECD Test Guidelines (e.g., OECD 301 for biodegradation) to measure persistence . For bioaccumulation potential, employ logP calculations (via HPLC retention times) or in vitro assays with model organisms (e.g., Daphnia magna) . Mitigate analytical challenges (e.g., low environmental concentrations) by using LC-MS/MS with isotope-labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.